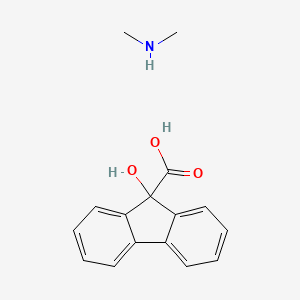![molecular formula C54H111O13P B12687893 tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate CAS No. 94160-14-2](/img/structure/B12687893.png)
tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate is a chemical compound known for its unique structure and properties. It is a type of organophosphate, which are compounds containing phosphorus atoms bonded to organic groups. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate typically involves the reaction of phosphorus oxychloride with 2-[2-(2-dodecoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
POCl3+3HOCH2CH2OCH2CH2OCH2CH2OC12H25→(HOCH2CH2OCH2CH2OCH2CH2OC12H25)3PO+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphites or phosphonates.
Applications De Recherche Scientifique
Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Industry: The compound is used in the production of flame retardants, plasticizers, and lubricants.
Mécanisme D'action
The mechanism of action of tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including phosphorylation and dephosphorylation reactions. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris[2-(2-methoxyethoxy)ethyl] phosphate
- Tris[2-(2-ethoxyethoxy)ethyl] phosphate
- Tris[2-(2-butoxyethoxy)ethyl] phosphate
Uniqueness
Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers. Additionally, its structure allows for specific interactions with biological membranes, enhancing its utility in biomedical applications.
Propriétés
Numéro CAS |
94160-14-2 |
|---|---|
Formule moléculaire |
C54H111O13P |
Poids moléculaire |
999.4 g/mol |
Nom IUPAC |
tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate |
InChI |
InChI=1S/C54H111O13P/c1-4-7-10-13-16-19-22-25-28-31-34-56-37-40-59-43-46-62-49-52-65-68(55,66-53-50-63-47-44-60-41-38-57-35-32-29-26-23-20-17-14-11-8-5-2)67-54-51-64-48-45-61-42-39-58-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 |
Clé InChI |
YTJJNMBLBMRQOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCOCCOCCOP(=O)(OCCOCCOCCOCCCCCCCCCCCC)OCCOCCOCCOCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


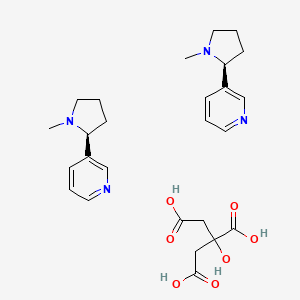
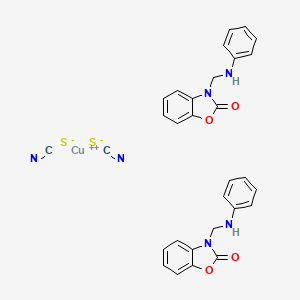
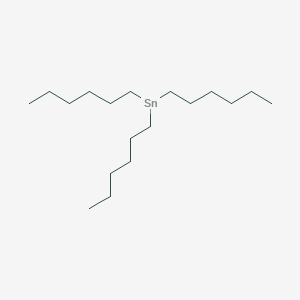
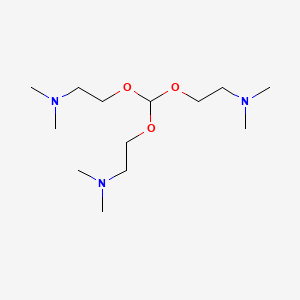

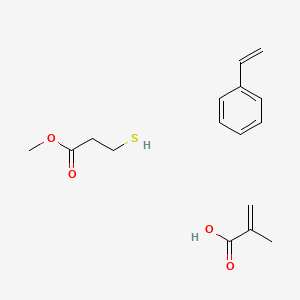
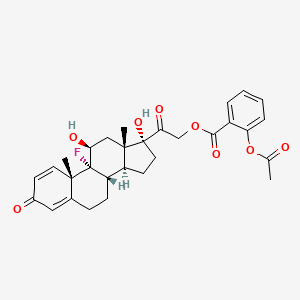

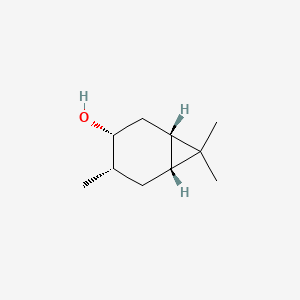
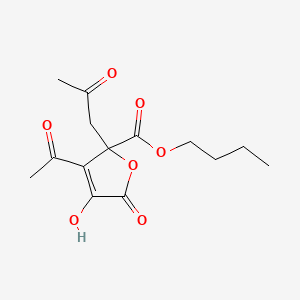

![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
